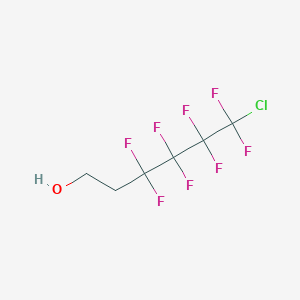
Acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester is a chemical compound with the molecular formula C20H16NO5P and a molecular weight of 381.3 g/mol . This compound is known for its unique structure, which includes a diphenylphosphinyl group and a 4-nitrophenyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester typically involves the reaction of diphenylphosphinyl chloride with 4-nitrophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The diphenylphosphinyl group can be oxidized to a diphenylphosphine oxide using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas, palladium catalyst
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Substitution: Formation of amides or esters
Reduction: Formation of 4-aminophenyl ester
Oxidation: Formation of diphenylphosphine oxide derivatives
Wissenschaftliche Forschungsanwendungen
Acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester involves its interaction with nucleophiles and electrophiles. The diphenylphosphinyl group can act as an electrophile, while the nitrophenyl ester group can undergo nucleophilic attack. These interactions lead to the formation of various products depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 4-nitrophenyl ester: Similar structure but lacks the diphenylphosphinyl group.
Diphenylphosphinyl chloride: Contains the diphenylphosphinyl group but lacks the nitrophenyl ester group.
Uniqueness
Acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester is unique due to the presence of both the diphenylphosphinyl and 4-nitrophenyl ester groups. This combination imparts distinct chemical properties, making it valuable in various research applications .
Eigenschaften
| 178818-92-3 | |
Molekularformel |
C20H16NO5P |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-diphenylphosphorylacetate |
InChI |
InChI=1S/C20H16NO5P/c22-20(26-17-13-11-16(12-14-17)21(23)24)15-27(25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 |
InChI-Schlüssel |
BJMVSQFFYIURNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)

